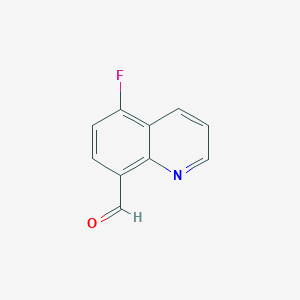

5-氟喹啉-8-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It has a molecular weight of 175.16 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Fluoroquinoline-8-carbaldehyde, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Zeleke et al. used the Vilsmeier-Haack reaction to synthesize quinoline-carbaldehyde derivatives .Molecular Structure Analysis

The InChI code for 5-Fluoroquinoline-8-carbaldehyde is 1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H . The compound has a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis

5-Fluoroquinoline-8-carbaldehyde is a powder at room temperature .科学研究应用

合成和化学性质

5-氟喹啉-8-甲醛及其类似物在合成各种喹啉化合物中起着重要作用。Hamama等人(2018年)讨论了喹啉环系统的合成,包括类似物如5-氟喹啉-8-甲醛,突出它们在构建融合或二元杂环系统中的重要性(Hamama et al., 2018)。Wantulok等人(2020年)详细介绍了选定喹啉甲醛的合成,包括Reimer-Tiemann、Vilsmeier-Haack和Duff醛合成等方法,这些方法对于理解化合物如5-氟喹啉-8-甲醛的化学性质和合成途径至关重要(Wantulok et al., 2020)。

化学传感器应用

5-氟喹啉-8-甲醛衍生物被用于化学传感器应用。Jin等人(2013年)合成了一种对Mg2+显示敏感性和选择性的衍生物,使其成为潜在的荧光化学传感器(Jin et al., 2013)。在类似的情况下,Jiang等人(2011年)开发了一种基于8-羟基喹啉甲醛席夫碱的荧光传感器,在弱酸性水溶液条件下对Al3+表现出高选择性,突出了这些化合物的另一种化学传感器应用(Jiang et al., 2011)。

药物研究

在药物研究领域,Shah和Raj(2015年)讨论了以2-氟喹啉-3-甲醛为起点合成2′-氨基-2-氟-5′-氧代-1′-(4-苯基噻唑-2-基)-1′,4′,5′,6′,7′,8′-六氢-3,4′-双喹啉-3′-碳腈衍生物,用于评估抗菌性能(Shah & Raj, 2015)。这表明了5-氟喹啉-8-甲醛衍生物在开发潜在抗菌剂中的作用。

材料科学和配位化学

在材料科学和配位化学中,5-氟喹啉-8-甲醛衍生物的应用是显而易见的。例如,Taherpour等人(2017年)使用8-羟基喹啉-5-甲醛-(苯并三唑-1′-乙酰)配体,一个衍生物,来识别Mg2+阳离子并研究其荧光发射光谱机制,展示了它在理解这类化合物的电子性质方面的实用性(Taherpour et al., 2017)。

光物理性质

Gou等人(2018年)合成了基于8-羟基喹啉-2-甲醛衍生的酰肼配体的Cd(II)配合物,并研究了它们的结构和荧光性质,表明这些衍生物在理解和开发具有特定光物理性质的材料方面的相关性(Gou et al., 2018)。

作用机制

Target of Action

The primary targets of 5-Fluoroquinoline-8-carbaldehyde, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

5-Fluoroquinoline-8-carbaldehyde, as a fluoroquinolone, inhibits DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . It binds to the enzyme-DNA complex, forming a ternary complex that blocks the progress of the replication fork . This process likely involves two steps: conversion of the topoisomerase-quinolone-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

Fluoroquinolones are known to interfere with the function of dna gyrase and topoisomerase iv, which disrupts bacterial dna replication and transcription . This leads to downstream effects such as cell death .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of fluoroquinolones generally result in good bioavailability

Result of Action

The result of the action of 5-Fluoroquinoline-8-carbaldehyde is the inhibition of bacterial growth due to the disruption of DNA replication and transcription . This leads to cell death, making it a potent antimicrobial agent .

安全和危害

属性

IUPAC Name |

5-fluoroquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVLCVOHYPZDAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697429 |

Source

|

| Record name | 5-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinoline-8-carbaldehyde | |

CAS RN |

1260657-31-5 |

Source

|

| Record name | 5-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)